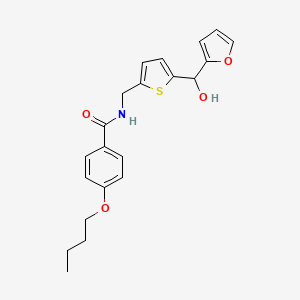

4-butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

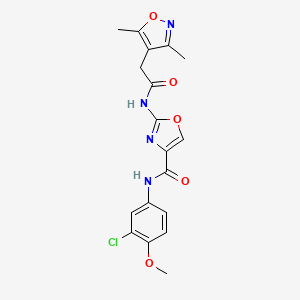

4-butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BFT is a benzamide derivative that has been shown to exhibit promising results in various studies, particularly in the field of cancer research.

Aplicaciones Científicas De Investigación

Oxidative Annulation in Organic Synthesis

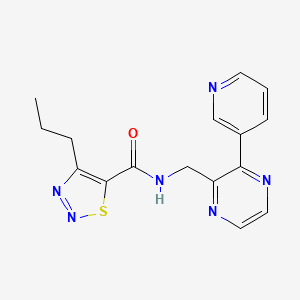

One area of application involves the use of furan and thiophene derivatives in oxidative annulation reactions. A study demonstrated the use of photoinduced direct oxidative annulation to access highly functionalized polyheterocyclic compounds, observing excited-state intramolecular proton transfer phenomena. This method, which does not require transition metals or oxidants, highlights the potential of furan and thiophene derivatives in synthesizing complex organic molecules (Zhang et al., 2017).

Therapeutic Applications in Alzheimer’s Disease

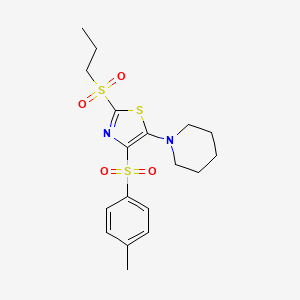

Another application can be seen in the synthesis of benzamide derivatives as potential therapeutic agents for Alzheimer's disease. A study synthesized a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, demonstrating significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s treatment (Hussain et al., 2016).

Synthesis of γ-Hydroxybutenolides

The photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides offers insights into regiocontrolled synthetic methods. This process, which involves the transformation of thiophenyl moieties into ethyl phenylsulfenate and diphenyldisulfide, showcases the utility of furan and thiophene derivatives in organic synthesis (Kotzabasaki et al., 2016).

Anti-Inflammatory and Analgesic Agents

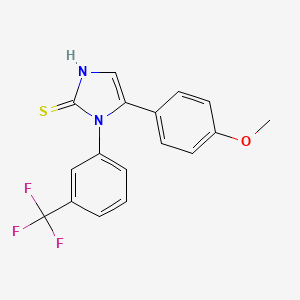

Research on benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further illustrates the pharmacological potential of furan and thiophene-related compounds. These compounds were shown to inhibit cyclooxygenase enzymes and demonstrated analgesic and anti-inflammatory activities, suggesting a pathway for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Electrophilic Substitution Reactions

Another study explored the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids. This work contributes to the understanding of electrophilic substitution reactions involving furan derivatives and their potential applications in organic synthesis (Asaoka et al., 1979).

Propiedades

IUPAC Name |

4-butoxy-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-3-12-25-16-8-6-15(7-9-16)21(24)22-14-17-10-11-19(27-17)20(23)18-5-4-13-26-18/h4-11,13,20,23H,2-3,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYWJRXGYSJAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)

![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)

![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)

![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)

![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)